S-(3-Nitrophenyl) dimethylcarbamothioate
Description
Properties
IUPAC Name |
S-(3-nitrophenyl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-10(2)9(12)15-8-5-3-4-7(6-8)11(13)14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEQSLOXCQIAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305725 | |
| Record name | S-(3-Nitrophenyl) dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13511-86-9 | |
| Record name | NSC171517 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-(3-Nitrophenyl) dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of S 3 Nitrophenyl Dimethylcarbamothioate
Newman-Kwart Rearrangement as a Core Synthetic Strategy
The Newman-Kwart rearrangement is the quintessential method for converting O-aryl thiocarbamates into their S-aryl isomers. wikipedia.orgjk-sci.com This rearrangement is an intramolecular process, believed to proceed through a concerted, four-membered cyclic transition state. wikipedia.orgjk-sci.com The thermodynamic driving force for the reaction is the formation of a stable carbon-oxygen double bond (C=O) from a carbon-sulfur double bond (C=S), which is energetically favorable. jk-sci.comorganic-chemistry.org For the synthesis of S-(3-Nitrophenyl) dimethylcarbamothioate, the precursor O-(3-Nitrophenyl) dimethylcarbamothioate undergoes this rearrangement. The presence of the electron-withdrawing nitro group on the aromatic ring has a significant activating effect, facilitating the nucleophilic attack of the sulfur atom on the aromatic ring by lowering the electron density. jk-sci.comorganic-chemistry.org
The traditional and most direct method for inducing the Newman-Kwart rearrangement is through the application of heat. chem-station.com This thermal process typically requires high temperatures, often in the range of 200–300 °C. wikipedia.orgorganic-chemistry.org Such high energy input is necessary to overcome the significant activation enthalpy associated with the cyclic transition state. wikipedia.org
The reaction is generally unimolecular, and while it can be performed neat, high-boiling point, polar solvents such as diphenyl ether, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are often employed to maintain a consistent reaction temperature and stabilize the zwitterionic character of the transition state. organic-chemistry.org Due to the high temperatures, potential side reactions and substrate decomposition can be significant drawbacks, limiting the utility of this method for more sensitive or volatile substrates. organic-chemistry.orgnih.gov However, for thermally stable compounds like O-(3-Nitrophenyl) dimethylcarbamothioate, the thermal method remains a viable, albeit harsh, synthetic route. researchgate.net
Recent advancements have introduced milder conditions for the Newman-Kwart rearrangement through oxidative processes. One such method involves the use of an iron(II)/ammonium persulfate system in aqueous acetonitrile (B52724). researchgate.net This approach facilitates the rearrangement of O-aryl carbamothioates under moderate heating. researchgate.net Another oxidative pathway is observed in photoredox catalysis, where the reaction is initiated by a single-electron oxidation of the O-aryl thiocarbamate substrate. organic-chemistry.org This oxidation generates a sulfur-centered cation radical, which significantly lowers the energy barrier for the subsequent nucleophilic attack on the aromatic ring, allowing the rearrangement to proceed under much milder conditions than the traditional thermal method. organic-chemistry.org
To circumvent the harsh conditions of the thermal rearrangement, several catalytic methods have been developed. These approaches significantly lower the activation energy, allowing the reaction to proceed at much lower temperatures, thereby improving yields and substrate scope. wikipedia.org
Palladium catalysis has been shown to dramatically reduce the required temperature for the Newman-Kwart rearrangement. organic-chemistry.orgresearchgate.net Catalysts such as palladium bis(tri-tert-butylphosphine) ([Pd(tBu3P)2]) can effectively promote the rearrangement at temperatures as low as 100 °C. organic-chemistry.orgresearchgate.net The proposed mechanism involves an oxidative addition of the O-aryl bond to the palladium center, followed by tautomerization and reductive elimination to yield the S-aryl product. organic-chemistry.org The presence of electron-withdrawing groups on the aryl ring, such as the nitro group in the precursor to this compound, can further accelerate the palladium-catalyzed reaction, in some cases allowing it to proceed at temperatures as low as 21 °C. organic-chemistry.org This catalytic system offers a significant advantage by minimizing thermal decomposition and increasing the safety and practicality of the synthesis. organic-chemistry.org
One of the most significant recent advances is the development of photoredox-catalyzed Newman-Kwart rearrangements, which allow the reaction to occur at ambient temperature. nih.govorganic-chemistry.org This method typically employs an organic single-electron photooxidant, such as a triarylpyrylium salt, which becomes a potent oxidant upon irradiation with visible light (e.g., blue LEDs). organic-chemistry.org The excited photocatalyst oxidizes the O-aryl thiocarbamate, initiating the rearrangement cascade via a sulfur-centered cation radical. organic-chemistry.org This technique has proven to be highly efficient, scalable, and tolerant of a wide array of functional groups, representing a major step forward in the synthesis of S-aryl thiocarbamates under exceptionally mild conditions. organic-chemistry.org
Table 1: Comparison of Newman-Kwart Rearrangement Methodologies
| Methodology | Typical Temperature | Catalysts/Reagents | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Thermal | 200–300 °C wikipedia.org | None (or high-boiling solvent) organic-chemistry.org | Simplicity, no catalyst cost | High energy, potential decomposition organic-chemistry.org |
| Palladium-Catalyzed | 21–100 °C organic-chemistry.org | [Pd(tBu3P)2] or similar organic-chemistry.org | Low temperature, high efficiency organic-chemistry.org | Catalyst cost, air-sensitivity |
| Photoredox-Catalyzed | Ambient Temperature organic-chemistry.org | Organic photooxidant, light source organic-chemistry.org | Very mild conditions, high functional group tolerance organic-chemistry.org | Requires specific photochemical setup |
Catalyzed Newman-Kwart Rearrangement Approaches
Precursor Synthesis: O-Aryl Thiocarbamates
The synthesis of this compound via the Newman-Kwart rearrangement necessitates the prior synthesis of its precursor, O-(3-Nitrophenyl) dimethylcarbamothioate. wikipedia.org This O-aryl thiocarbamate is readily prepared from the corresponding phenol (B47542). jk-sci.comorganic-chemistry.org
The general and widely used method involves the reaction of a phenol with a dialkylthiocarbamoyl chloride in the presence of a base. wikipedia.orgorganic-chemistry.org For the specific synthesis of O-(3-Nitrophenyl) dimethylcarbamothioate, 3-nitrophenol (B1666305) is treated with N,N-dimethylthiocarbamoyl chloride. Due to the acidic nature of 3-nitrophenol, a tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or even a strong inorganic base like potassium carbonate can be used to facilitate the reaction. organic-chemistry.orgnih.gov The phenol is deprotonated by the base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the N,N-dimethylthiocarbamoyl chloride to form the desired O-aryl thiocarbamate product. organic-chemistry.org The use of N,N-dimethylthiocarbamates is often favored as the resulting O-aryl thiocarbamate products tend to be crystalline, simplifying their purification by recrystallization. organic-chemistry.org
Table 2: General Synthesis of O-(3-Nitrophenyl) dimethylcarbamothioate
| Reactant 1 | Reactant 2 | Reagent/Conditions | Product |
|---|---|---|---|
| 3-Nitrophenol | N,N-Dimethylthiocarbamoyl chloride | Base (e.g., DABCO, K2CO3), Solvent (e.g., DMF, DCM) organic-chemistry.orgresearchgate.netnih.gov | O-(3-Nitrophenyl) dimethylcarbamothioate |
Synthesis of O-(Nitrophenyl) Dimethylcarbamothioate Precursors
The synthesis of the S-aryl carbamothioate often proceeds through the Newman-Kwart rearrangement, which involves the thermal isomerization of an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate. Therefore, the synthesis of the O-(3-Nitrophenyl) dimethylcarbamothioate precursor is a critical first step. This is typically achieved by reacting a substituted phenol with a dialkylthiocarbamoyl chloride. wikipedia.org In the case of the target precursor, 3-nitrophenol is reacted with dimethylthiocarbamoyl chloride. wikipedia.orgnih.gov The presence of the nitro group on the phenyl ring can influence the reaction conditions required for this synthesis.
The general reaction is as follows:
Reaction Scheme for the Synthesis of O-(3-Nitrophenyl) dimethylcarbamothioate
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| 3-Nitrophenol | Dimethylthiocarbamoyl chloride | O-(3-Nitrophenyl) dimethylcarbamothioate |
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent and reaction temperature is critical to ensure optimal yield and purity of the O-aryl thiocarbamate precursor. Subsequently, the Newman-Kwart rearrangement is induced by heating the O-(3-Nitrophenyl) dimethylcarbamothioate, leading to a 1,3-migration of the aryl group from the oxygen to the sulfur atom, yielding the desired this compound. researchgate.netorganic-chemistry.org Palladium catalysis has been shown to significantly lower the required temperature for this rearrangement, particularly for substrates with electron-withdrawing groups like the nitro group. organic-chemistry.org
Reactivity Studies and Derivatization Strategies
The chemical behavior of this compound is largely dictated by the S-aryl carbamothioate moiety and the presence of the electron-withdrawing nitro group on the aromatic ring.
Nucleophilic Reactions of the S-Aryl Carbamothioate Moiety
The S-aryl carbamothioate moiety in this compound is susceptible to nucleophilic attack. The aminolysis of aryl N-phenylthiocarbamates with benzylamines in acetonitrile has been shown to proceed via a concerted mechanism, which is in contrast to the stepwise mechanism observed for their oxygen analogues. researchgate.netacs.org This suggests that the sulfur atom plays a significant role in the reaction pathway. The rates of these reactions are considerably faster than those of the corresponding carbamates. acs.org
The general mechanism for nucleophilic substitution on the S-aryl carbamothioate can be described as a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group in the meta position of the S-aryl group activates the aromatic ring towards nucleophilic attack. Nucleophiles can attack the carbon atom of the carbonyl group, leading to the displacement of the 3-nitrothiophenolate leaving group.
Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product Type |
|---|---|
| Amines | Ureas |
| Alcohols | Carbamates |
| Thiols | Dithiocarbamates |
Synthesis of Nitrobenzotrithiole Derivatives from Related Compounds
While direct synthesis of nitrobenzotrithiole derivatives from this compound is not extensively documented, related reactions of aryl thiols and their derivatives provide a basis for potential synthetic routes. The synthesis of benzotrithiole derivatives can be achieved through various methods, often involving the reaction of substituted thiophenols with sulfur-containing reagents. For instance, the reaction of thiophenols with sources of sulfur can lead to the formation of dithiolanes and related cyclic sulfur compounds.
Given the reactivity of the S-aryl bond in this compound, it is plausible that under specific conditions involving elemental sulfur or other sulfur transfer reagents, a cyclization reaction could be induced to form a nitrobenzotrithiole ring system. This would likely involve the initial cleavage of the S-aryl bond followed by reaction with sulfur species at the ortho positions of the nitrophenyl ring. However, specific methodologies for this transformation from the named compound require further investigation.
Structural Modification and Analogue Synthesis
The structure of this compound offers several sites for modification to generate a library of analogues. One key modification is the reduction of the nitro group to an amino group, which transforms the electronic properties of the aromatic ring and introduces a new functional group for further derivatization. This reduction can be achieved using various standard reducing agents. The resulting S-(3-aminophenyl) dimethylcarbamothioate can then serve as a precursor for a wide range of derivatives. For example, 5'-S-(3-aminophenyl)-5'-thioadenosine has been identified as a chemoprotective agent, highlighting the potential of modifying the aminophenylthio moiety in a biological context. nih.govresearchgate.net
Further modifications can be made to the dimethylcarbamothioate moiety. The synthesis of various S-aryl dithiocarbamates has been reported through multicomponent reactions, indicating the feasibility of altering the amine portion of the carbamothioate. acs.org Additionally, the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions, although the deactivating effect of the nitro and carbamothioate groups must be considered.
Potential Structural Modifications
| Modification Site | Reaction Type | Resulting Analogue |
|---|---|---|
| Nitro group | Reduction | S-(3-Aminophenyl) dimethylcarbamothioate |
| Aromatic ring | Electrophilic Aromatic Substitution | Substituted this compound |
| Dimethylamino group | Transamidation | Variously substituted S-(3-nitrophenyl) carbamothioates |
Mechanistic Investigations of Chemical Transformations Involving S 3 Nitrophenyl Dimethylcarbamothioate
Mechanistic Pathways of the Newman-Kwart Rearrangement
The mechanism of the Newman-Kwart rearrangement has been the subject of extensive investigation, leading to the proposal of several distinct pathways. These models account for the transformation under different reaction conditions, such as thermal induction, catalysis, or photochemical initiation.
The most widely accepted mechanism for the thermal Newman-Kwart rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr). organic-chemistry.org In this model, the sulfur atom of the thiocarbamate moiety acts as a nucleophile, attacking the ipso-carbon of the aryl ring. This proceeds through a four-membered cyclic transition state. wikipedia.org Kinetic studies support this intramolecular model, showing first-order kinetics and a large negative entropy of activation, which is characteristic of a highly ordered transition state. organic-chemistry.org
The presence of electron-withdrawing substituents, like the nitro group on the phenyl ring of S-(3-Nitrophenyl) dimethylcarbamothioate, accelerates the reaction. organic-chemistry.orgjk-sci.com These groups lower the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. They also help to stabilize the negative charge that develops on the aromatic ring in the transition state. organic-chemistry.orgjk-sci.com Computational studies have suggested that this process is concerted, meaning the bond-breaking and bond-forming occur in a single step through a transition state rather than via a discrete intermediate.
An alternative mechanistic pathway for the Newman-Kwart rearrangement involves the formation of a radical cation. This pathway is particularly relevant in photoredox catalysis, where the reaction can proceed at ambient temperatures. wikipedia.orgosti.gov In this mechanism, the O-aryl thiocarbamate undergoes a single-electron transfer to a photo-excited catalyst, generating a thione cation radical. researchgate.net This intermediate possesses significant thiyl radical character. researchgate.net
Unlike the thermal rearrangement, which is favored by electron-withdrawing groups, the radical cation pathway is typically more efficient for electron-rich substrates. researchgate.net However, the formation of the radical cation intermediate facilitates the aryl migration. The reaction proceeds through the intramolecular nucleophilic trapping of this thione cation radical. researchgate.net Quantum chemical studies have shown that in the radical cation rearrangement, there is a significant transfer of both charge and spin from the thiocarbamate group to the aryl ring as the reaction progresses. osti.gov
Table 1: Comparison of Thermal and Radical Cation Newman-Kwart Rearrangement
| Feature | Thermal Rearrangement | Radical Cation Rearrangement |
| Initiation | High Temperatures (150-300 °C) | Photocatalysis (Visible Light) |
| Key Intermediate | Four-membered cyclic transition state | Thione cation radical |
| Electronic Demand | Accelerated by electron-withdrawing groups | Accelerated by electron-donating groups |
| Reaction Conditions | Harsh | Mild (often room temperature) |
While the Newman-Kwart rearrangement is fundamentally an intramolecular process, the introduction of certain catalysts, particularly palladium complexes, can introduce intermolecular pathways. For instance, in the presence of a palladium catalyst such as [Pd(tBu3P)2], the reaction temperature can be significantly lowered. organic-chemistry.org
The proposed mechanism for the palladium-catalyzed rearrangement involves several steps:
Oxidative Addition: The palladium catalyst inserts into the Ar-O bond of the O-aryl thiocarbamate.
Tautomerization: A five-centered Pd-S coordinated intermediate is formed.
Intermolecular Exchange: A key feature of this catalytic cycle is the potential for intermolecular exchange of aryl and thiocarbamate moieties, which can occur through the dimerization of the catalyst's resting state.
Reductive Elimination: This final step releases the S-aryl thiocarbamate product and regenerates the active palladium catalyst. organic-chemistry.org
This catalytic approach not only allows for milder reaction conditions but also alters the mechanistic landscape by introducing intermediates and pathways not accessible in the purely thermal reaction. organic-chemistry.org
Experimental Mechanistic Elucidation Techniques
To distinguish between these proposed mechanistic pathways and to gain deeper insight into the reaction's intricacies, various experimental techniques are employed. These methods are designed to trap reactive intermediates or to probe the electronic nature of the transition states.
To investigate the potential involvement of radical intermediates, as proposed in the radical cation pathway, radical scavenger experiments are conducted. These experiments introduce a compound, known as a radical scavenger or trap, into the reaction mixture. If the reaction proceeds through a radical mechanism, the scavenger will react with the radical intermediates, thereby inhibiting the formation of the final product and forming a detectable adduct with the scavenger.
A commonly used radical scavenger is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). In the context of the Newman-Kwart rearrangement, the addition of TEMPO to a reaction suspected of having a radical cation intermediate would be expected to quench the reaction if free radicals are involved in the main reaction pathway. The absence of inhibition would suggest that a radical pathway is not operative or that the radical intermediates are too short-lived or sterically hindered to be trapped.
Fluorescence quenching studies can provide valuable information about interactions between molecules in their excited states, making it a useful tool for investigating photoredox-catalyzed reactions. In a typical experiment, a fluorescent photocatalyst is excited by light. The rate at which this fluorescence decays can be measured. If another molecule in the reaction mixture, such as the this compound, interacts with the excited photocatalyst (e.g., through electron transfer to form a radical cation), the fluorescence of the photocatalyst will be "quenched," meaning its intensity will decrease.
By systematically varying the concentration of the thiocarbamate and measuring the corresponding decrease in fluorescence intensity, one can determine the efficiency of this quenching process. The data is often analyzed using the Stern-Volmer equation, which relates the change in fluorescence intensity to the concentration of the quencher. nih.gov Such studies can confirm that an electron transfer event between the photocatalyst and the substrate is a viable initial step in a proposed photochemical mechanism. The nitro group in this compound is known to be an effective fluorescence quencher, which would be a key consideration in designing and interpreting such experiments. nih.gov
Isotopic Labeling Studies
Isotopic labeling is a powerful and definitive technique for determining whether a chemical rearrangement is an intramolecular process (occurring within a single molecule) or an intermolecular one (involving fragments that detach and reattach, possibly between different molecules). For the rearrangement of this compound, a key question is whether the dimethylcarbamoyl group migrates directly from the sulfur atom to the aromatic ring or dissociates into the reaction medium before recombining.
A crossover experiment is the typical methodology employed. In such a study, two structurally similar but isotopically distinct reactants are allowed to react in the same vessel. For instance, this compound labeled with carbon-13 at the carbonyl carbon (¹³C=O) could be reacted alongside an unlabeled analogue, such as S-(phenyl) dimethylcarbamothioate. If the rearrangement is purely intramolecular, the ¹³C label will be found only in the nitrated product. If the process is intermolecular, the dimethylcarbamoyl group can "cross over," leading to the incorporation of the ¹³C label into the non-nitrated product and vice-versa.
Table 1: Hypothetical Isotopic Labeling Crossover Experiment Design
| Reactant 1 | Reactant 2 | Expected Product (Intramolecular) | Expected Product (Intermolecular Crossover) |
| S-(3-Nitrophenyl) dimethyl[¹³C ]carbamothioate | S-(Phenyl) dimethylcarbamothioate | 2-([¹³C ]Dimethylcarbamoyl)-3-nitrothiophenol | 2-(Dimethylcarbamoyl)thiophenol |
| 2-(Dimethylcarbamoyl)-3-nitrothiophenol | 2-([¹³C ]Dimethylcarbamoyl)thiophenol |
Based on extensive studies of analogous Fries and thio-Fries rearrangements, the migration is broadly expected to proceed via a predominantly intramolecular pathway.
Kinetic Analysis of Rearrangement Reactions
The kinetics of rearrangement reactions, such as the thio-Fries rearrangement of this compound, reveal critical details about the rate-determining step and the influence of reactant concentrations. In studies of similar Snieckus-Fries rearrangements of O-aryl carbamates, the reactions are typically monitored over time to determine rate constants. wpmucdn.com By varying the concentration of reagents and observing the effect on the reaction rate, the order of the reaction with respect to each component can be established. wpmucdn.com
For a base-mediated rearrangement, the reaction is often designed to be under pseudo-first-order conditions by using a large excess of the base. In this scenario, the observed rate constant (kobsd) can be determined by plotting the logarithm of the reactant concentration versus time. A plot of kobsd against the base concentration can then reveal the order of the reaction with respect to the base. wpmucdn.com In analogous systems, such plots have shown linear or non-linear dependencies, providing insight into the aggregation state of the base and its role in the rate-limiting step. wpmucdn.com The electron-withdrawing nitro group on the phenyl ring is expected to influence the rate by affecting the electron density of the aromatic ring and the stability of charged intermediates.
Table 2: Representative Kinetic Data for a Pseudo-First-Order Rearrangement
| [Base] (M) | Observed Rate Constant (kobsd) (s⁻¹) |
| 0.10 | 1.2 x 10⁻⁴ |
| 0.20 | 2.5 x 10⁻⁴ |
| 0.30 | 3.7 x 10⁻⁴ |
| 0.40 | 4.9 x 10⁻⁴ |
| 0.50 | 6.1 x 10⁻⁴ |
Note: Data are hypothetical and for illustrative purposes, based on typical kinetic analyses of related rearrangement reactions. wpmucdn.com
Computational Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for exploring the mechanisms of complex organic reactions. It allows for the detailed examination of reaction pathways, the characterization of transient intermediates, and the analysis of transition state structures and energies, which are often inaccessible through experimental means alone. wpmucdn.com
Density Functional Theory (DFT) Calculations for Reaction Pathways
DFT calculations are used to model the potential energy surface of a reaction, mapping out the lowest energy path from reactants to products. For the rearrangement of this compound, calculations would begin by optimizing the ground-state geometry of the reactant molecule. The reaction, likely proceeding through a thio-Fries type mechanism, would be modeled step-by-step.
The computational pathway would involve:
Formation of an initial complex: If the reaction is catalyzed (e.g., by a Lewis acid or a base), the first step is the formation of a complex between the substrate and the catalyst.
Locating the transition state: The key step is the migration of the dimethylcarbamoyl group. DFT calculations search for the transition state structure corresponding to this step. This is a first-order saddle point on the potential energy surface. wpmucdn.com
Identifying intermediates: The migration may lead to a distinct intermediate, such as a sigma complex (Wheland intermediate), where the aromaticity of the ring is temporarily broken. The geometry and stability of this intermediate would be calculated.
Formation of the product: The final steps involve the rearrangement of the intermediate and, if applicable, dissociation of the catalyst to yield the final ortho- or para-substituted thiophenol product.
Studies on the analogous Snieckus-Fries rearrangement have successfully used DFT calculations at levels such as B3LYP/6-31G(d) to model the reaction and support experimental findings, suggesting that intermediates are likely monomeric. wpmucdn.com
Transition State Analysis and Energy Profiles
The transition state is the highest energy point along the reaction coordinate and its structure provides the most direct insight into the mechanism. For the intramolecular migration of the dimethylcarbamoyl group, the transition state would feature a structure where the carbonyl carbon is partially bonded to both the sulfur atom and a carbon atom of the phenyl ring (ortho or para position). Analysis of the transition state geometry reveals the bond-breaking and bond-forming processes that are occurring simultaneously. wpmucdn.com
Table 3: Illustrative Calculated Relative Energies for a Thio-Fries Rearrangement Pathway
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
| Reactant | This compound | 0.0 |
| Transition State (TS) | Carbamoyl (B1232498) group migration | +25.5 |
| Intermediate | Sigma complex | +12.0 |
| Product | 2-(Dimethylcarbamoyl)-3-nitrothiophenol | -15.0 |
Note: Energy values are hypothetical, representing a plausible energy profile for an intramolecular rearrangement reaction. wpmucdn.commdpi.com
Structure Activity Relationship Sar Analysis and Lead Optimization
Impact of Substituent Modifications on Biological Activities
The biological activity of S-(3-Nitrophenyl) dimethylcarbamothioate is intrinsically linked to its chemical structure. Alterations to the phenyl ring, the position and nature of substituents, and the carbamate (B1207046) portion of the molecule can lead to significant changes in efficacy and selectivity.
The electronic properties of the aromatic ring play a crucial role in the molecule's interaction with its biological target. The nitro group (-NO2) at the meta-position of the phenyl ring is a strong electron-withdrawing group. This property can significantly influence the reactivity and binding affinity of the compound. nih.gov The electron-withdrawing nature of the nitro group can impact the polarity and electronic distribution of the entire molecule, which may facilitate interactions with specific amino acid residues within a target protein. svedbergopen.com
Studies on related nitro-containing compounds have shown that the position of the nitro group on the phenyl ring can dramatically alter biological activity. For instance, in a series of nitro-salicylaldehyde thiosemicarbazones, the position of the nitro group influenced the antimicrobial activity. rsc.org While direct studies on this compound are limited, it can be inferred that moving the nitro group to the ortho or para positions would likely alter the electronic landscape of the molecule and, consequently, its biological profile.
Table 1: Illustrative Impact of Aromatic Substituent Position on Biological Activity
| Compound | Substituent Position | Predicted Relative Activity |
| S-(2-Nitrophenyl) dimethylcarbamothioate | Ortho | Moderate |
| This compound | Meta | High |
| S-(4-Nitrophenyl) dimethylcarbamothioate | Para | Moderate to Low |
| S-Phenyl dimethylcarbamothioate | Unsubstituted | Low |
Note: This table is illustrative and based on general principles of SAR for analogous compounds.
The size and shape (steric properties) of both the dimethylcarbamothioate group and the substituted aromatic ring are critical for optimal binding to a biological target. The N,N-dimethyl substitution on the carbamate moiety introduces specific steric bulk. Research on carbamoylated acetylcholinesterase has demonstrated that the size of the alkyl groups on the carbamoyl (B1232498) moiety significantly affects the rate of decarbamoylation, a key step in the inhibitory action of some carbamates. mmsl.cz Increasing the size of these alkyl groups generally leads to slower decarbamoylation rates due to distortion of the active site. mmsl.cz
Modifications to the aromatic ring, such as the introduction of additional substituents, would also introduce steric challenges that could either enhance or hinder binding. For example, adding a bulky group adjacent to the sulfur atom could sterically interfere with the optimal orientation of the molecule within a binding pocket. Conversely, in some cases, increased bulk can lead to improved activity if it promotes favorable hydrophobic interactions.
Achieving high selectivity is a primary goal in drug design to minimize off-target effects. For carbamate-based inhibitors, selectivity can be influenced by the nature of the leaving group (the S-3-nitrophenyl portion) and the carbamoyl moiety. acs.org Rational modifications to these parts of the molecule, guided by an understanding of the target's binding site, can enhance selectivity. For instance, in the context of cholinesterase inhibitors, subtle changes in the structure of carbamates can lead to significant differences in selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). acs.orgmdpi.com
Pharmacophore Modeling for Rational Design
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govresearchgate.netbrieflands.com For this compound, a pharmacophore model would likely include features such as a hydrogen bond acceptor (from the nitro group and carbonyl oxygen), a hydrophobic aromatic ring, and specific steric volumes.
Such a model serves as a valuable tool in virtual screening to identify new compounds with similar biological activity from large chemical databases. brieflands.com It can also guide the rational design of novel analogs of this compound with improved properties. By understanding the key pharmacophoric features, medicinal chemists can design modifications that are more likely to enhance binding affinity and selectivity. For example, a pharmacophore model might highlight the importance of the distance between the nitro group and the carbamate sulfur atom for optimal activity.
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Description | Potential Interaction |
| Hydrogen Bond Acceptor | Oxygen atoms of the nitro group and carbamoyl group | Interaction with donor groups in the target's active site |
| Aromatic Ring | The 3-nitrophenyl moiety | Pi-pi stacking or hydrophobic interactions |
| Hydrophobic Group | N,N-dimethyl groups | Hydrophobic interactions |
Note: This table represents a hypothetical pharmacophore model based on the chemical structure of the compound.
Lead Optimization Strategies for Enhanced Bioactivity
Lead optimization is an iterative process in drug discovery that aims to enhance the desired properties of a promising lead compound, such as this compound, while minimizing undesirable characteristics. nih.gov This process often involves a combination of SAR-guided chemical synthesis and biological testing. nih.govnih.gov
Strategies for optimizing this lead compound could include:
Systematic Modification of the Aromatic Ring: Synthesizing analogs with the nitro group at the ortho and para positions to probe the electronic and steric requirements of the binding site. Further modifications could involve introducing other substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) to fine-tune lipophilicity and electronic properties.
Alteration of the Carbamate Moiety: Replacing the N,N-dimethyl groups with other alkyl or cyclic amines to investigate the impact of steric bulk and basicity on activity and selectivity. mmsl.cz
Isosteric Replacement: Replacing the sulfur atom in the thiocarbamate with an oxygen or a methylene (B1212753) group to explore the importance of this atom for binding and reactivity.
Scaffold Hopping: Using the pharmacophore model to design entirely new chemical scaffolds that maintain the key interaction features of this compound but possess improved pharmacokinetic properties. nih.gov
Quantitative structure-activity relationship (QSAR) studies on related phenyl carbamates have shown that mathematical models can be developed to predict the biological activity of analogs with a good degree of accuracy, which can further guide lead optimization efforts. nih.govbirmingham.ac.uknih.govacs.org
Computational and Theoretical Chemistry Studies of S 3 Nitrophenyl Dimethylcarbamothioate Interactions
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in predicting the interaction between a ligand, such as S-(3-Nitrophenyl) dimethylcarbamothioate, and a target protein.
Ligand-Enzyme Binding Mode Prediction
The prediction of the binding mode of this compound would involve docking the 3D structure of the compound into the active site of a target enzyme. The process identifies the most likely conformation of the ligand within the binding pocket, which is essential for understanding its potential mechanism of action. The accuracy of these predictions is often validated by comparing the computational results with experimental data, such as X-ray crystallography of the ligand-enzyme complex.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Hydrophobic Interactions)
Once a plausible binding mode is predicted, the intermolecular interactions between this compound and the amino acid residues of the target enzyme can be analyzed. These non-covalent interactions are fundamental for the stability of the ligand-protein complex. For this compound, key interactions would likely involve:
Hydrogen Bonding: The nitro group and the carbonyl oxygen of the carbamothioate moiety could act as hydrogen bond acceptors.
π-Stacking: The nitrophenyl ring can engage in π-π stacking interactions with aromatic residues of the enzyme, such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The dimethylamino group and the aromatic ring can form hydrophobic interactions with nonpolar residues in the binding site.
A hypothetical analysis of these interactions is crucial for understanding the structural basis of the compound's activity and for guiding further optimization.
Binding Energy Calculations
Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. These calculations provide a quantitative measure to rank different ligands or different binding poses of the same ligand.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Enzyme Residues |
| Hydrogen Bonding | Nitro group, Carbonyl oxygen | Serine, Threonine, Aspartate, Glutamate |
| π-Stacking | Nitrophenyl ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Dimethylamino group, Phenyl ring | Leucine, Isoleucine, Valine, Alanine |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the behavior of a ligand-protein complex over time, taking into account the flexibility of both the ligand and the protein in a simulated physiological environment.
Stability Analysis of Ligand-Protein Complexes
To assess the stability of the complex formed between this compound and a target protein, MD simulations would be performed. The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD suggests that the ligand remains bound in a consistent conformation within the active site. The root-mean-square fluctuation (RMSF) of individual residues can also highlight which parts of the protein are most affected by ligand binding.
Conformational Dynamics of the Compound in Biological Environments
| Simulation Parameter | Information Gained for this compound |
| Root-Mean-Square Deviation (RMSD) | Stability of the compound's binding pose over time. |
| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different parts of the protein upon binding. |
| Conformational Analysis | Preferred shapes and orientations of the compound in the active site. |
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools used to predict the electronic structure and properties of molecules. These methods are instrumental in understanding the fundamental aspects of a compound's reactivity and potential biological activity by modeling its behavior at the atomic and subatomic levels.
For the compound this compound, comprehensive quantum chemical calculations would involve the application of DFT to elucidate its molecular geometry, orbital energies, and electron density distribution. Such studies are crucial for predicting how the molecule will interact with other chemical species and biological targets. The selection of an appropriate functional and basis set within the DFT framework is a critical step that influences the accuracy of the computed properties.
Electronic Structure Analysis Relevant to Reactivity and Bioactivity
The electronic structure of a molecule is a key determinant of its chemical reactivity and biological activity. An analysis of the electronic structure of this compound using quantum chemical methods would provide valuable insights into its potential mechanisms of action and interaction with biological systems. This analysis typically involves the examination of several key parameters derived from the calculated electronic wavefunction.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the most likely sites for nucleophilic and electrophilic attack, respectively. The nitro group (-NO2) and the thioester linkage are expected to be key regions influencing these orbitals.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the carbamothioate group, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the methyl groups and the aromatic ring, suggesting potential sites for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and electronic structure of a molecule, including charge distribution, hybridization, and intramolecular interactions. For this compound, NBO analysis would quantify the charge on each atom, offering a more detailed picture than the MEP map. It would also reveal important intramolecular charge transfer interactions, such as those between the lone pairs of the oxygen and sulfur atoms and the antibonding orbitals of adjacent groups, which can significantly influence the molecule's stability and reactivity.
Without specific research data, the following table presents a hypothetical set of calculated electronic properties for this compound, based on what would be expected from a typical DFT study.
| Electronic Property | Hypothetical Calculated Value | Significance for Reactivity and Bioactivity |
| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -2.1 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Electronegativity (χ) | 4.8 eV | A measure of the molecule's ability to attract electrons in a chemical bond. |
| Chemical Hardness (η) | 2.7 eV | Indicates the molecule's resistance to deformation of its electron cloud. |
| Electrophilicity Index (ω) | 4.2 eV | Quantifies the molecule's electrophilic character. |
It is crucial to reiterate that the values presented in the table are illustrative and not based on actual published research for this compound. A dedicated computational study would be necessary to determine the precise electronic properties and their implications for the reactivity and bioactivity of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
